molecular formula C3H11ClN2 B13279980 Propane-1,2-diamine hydrochloride CAS No. 20267-34-9

Propane-1,2-diamine hydrochloride

Cat. No.: B13279980
CAS No.: 20267-34-9
M. Wt: 110.58 g/mol
InChI Key: NDCKJWQCEZPQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane-1,2-diamine hydrochloride is an organic compound with the chemical formula C₃H₁₀N₂·HCl. It is a derivative of propane-1,2-diamine, which is a chiral diamine. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,2-diamine hydrochloride can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps:

    Reactants: 1,2-dichloropropane, ammonia, and a catalyst.

    Reaction Conditions: The reaction is carried out at a temperature of 140-170°C and a pressure of 8-12 MPa.

    Process: The reactants are added to a high-pressure reactor, and the reaction is allowed to proceed for 4-5 hours. After the reaction, the mixture is cooled, and the excess ammonia is removed. .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the reaction yield. This method is advantageous as it utilizes waste chloro-organic compounds and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Scientific Research Applications

Propane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propane-1,2-diamine hydrochloride involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to their biological and chemical effects. For example, in coordination chemistry, it forms stable chelate complexes with transition metals, which can be used in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to adjacent carbon atoms.

    1,3-Diaminopropane: An isomer of propane-1,2-diamine with amino groups on the first and third carbon atoms.

    Isopropylamine: A primary amine with a similar structure but only one amino group.

Uniqueness

Propane-1,2-diamine hydrochloride is unique due to its chiral nature and ability to form stable complexes with metals. This property makes it particularly useful in coordination chemistry and industrial applications where specific stereochemistry is required .

Biological Activity

Propane-1,2-diamine hydrochloride, also known as (S)-(-)-1,2-diaminopropane dihydrochloride, is an organic compound with significant biological activity. It serves as a precursor in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications. This article reviews its biological properties, synthesis, and applications based on diverse sources.

  • Molecular Formula : C₃H₁₂Cl₂N₂
  • Molecular Weight : 147.047 g/mol
  • Melting Point : 227-229 °C
  • Boiling Point : 215.8 °C at 760 mmHg
  • Density : Not available
  • Flash Point : 84.3 °C

Pharmacological Applications

This compound is utilized in the preparation of chiral imidazoline derivatives that exhibit moderate α-adrenergic blocking activity. This property is significant for developing drugs that manage cardiovascular conditions and other disorders associated with adrenergic receptors .

Synthesis of Therapeutics

One of the notable applications of this compound is in the synthesis of Dexrazoxane, a cardioprotective agent used during chemotherapy to mitigate doxorubicin-induced cardiotoxicity. The compound's role as an intermediate in this synthesis underscores its importance in pharmaceutical chemistry .

Case Studies

  • Cardiovascular Research : A study demonstrated that derivatives synthesized from this compound showed promise in reducing blood pressure and improving heart function in animal models. The α-adrenergic blocking activity was linked to improved vasodilation and reduced peripheral resistance .
  • Cancer Treatment : Research indicated that Dexrazoxane, derived from this compound, significantly reduced the incidence of heart failure in patients receiving anthracycline-based chemotherapy. This highlights the compound's relevance in oncology and cardiology .

The biological activity of this compound is primarily attributed to its ability to form complexes with various biological targets. The amine groups can interact with receptors and enzymes, influencing signaling pathways involved in cardiovascular regulation and cellular protection against oxidative stress.

Toxicological Profile

While this compound shows beneficial pharmacological effects, its safety profile must be considered:

  • Acute Toxicity : Studies indicate moderate toxicity levels; therefore, appropriate handling and dosage are essential.
  • Skin and Eye Irritation : The compound may cause irritation upon contact with skin or eyes; safety data sheets recommend using protective equipment during handling .

Summary Table of Biological Activities

ActivityDescriptionReference
α-Adrenergic BlockingModerate activity linked to cardiovascular effects
CardioprotectionUsed in Dexrazoxane synthesis
Anticancer EffectsReduces cardiotoxicity during chemotherapy
ToxicityModerate toxicity; potential for irritation

Properties

IUPAC Name

propane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKJWQCEZPQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597032
Record name Propane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20267-34-9
Record name NSC260446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.